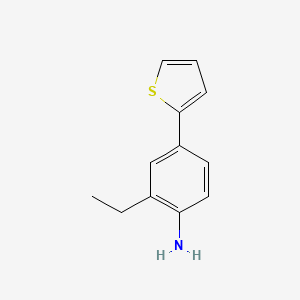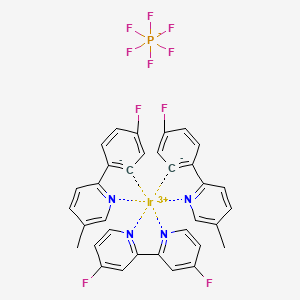
8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline is a heterocyclic compound that features a bromine atom and two fluorine atoms attached to an isoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline typically involves the bromination and fluorination of an isoquinoline precursor. The reaction conditions often require the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and pressures to ensure the selective introduction of bromine and fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The specific methods and conditions can vary depending on the desired scale and application .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .
Applications De Recherche Scientifique
8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanisms can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one
- 6,8-Difluoro-3,4-dihydro-1H-2-naphthalenone
- 5-Bromo-3,3-difluoro-2,3-dihydro-1H-indole
Uniqueness: 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline is unique due to its specific combination of bromine and fluorine atoms on the isoquinoline core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C9H8BrF2N |
|---|---|
Poids moléculaire |
248.07 g/mol |
Nom IUPAC |
8-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C9H8BrF2N/c10-8-3-1-2-7-6(8)4-13-5-9(7,11)12/h1-3,13H,4-5H2 |
Clé InChI |
RZXJPPCVWNDRMX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC=C2Br)C(CN1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13898357.png)



![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)





![[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride](/img/structure/B13898413.png)


